4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid
Description
4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is a rigid, aromatic dicarboxylic acid featuring a central benzo[d]imidazole core substituted with methyl groups at the 5- and 6-positions. This structural motif positions it as a versatile linker for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[7-(4-carboxyphenyl)-5,6-dimethyl-3H-benzimidazol-4-yl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4/c1-12-13(2)19(15-5-9-17(10-6-15)23(28)29)21-20(24-11-25-21)18(12)14-3-7-16(8-4-14)22(26)27/h3-11H,1-2H3,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
GMADARAYRJWNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C3=CC=C(C=C3)C(=O)O)NC=N2)C4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Benzimidazole Core
The process begins with the preparation of 4,7-dibromo-5,6-dimethyl-1H-benzo[d]imidazole , a critical intermediate. This compound is synthesized via cyclization of 3,6-dibromo-5,6-dimethylbenzene-1,2-diamine with formic acid under reflux conditions. The bromine substituents at the 4,7-positions enable subsequent cross-coupling.
Step 2: Suzuki Coupling with Boronic Acid Derivatives
The dibrominated benzimidazole is reacted with 4-(ethoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst. Key reaction parameters include:
This step forms the ester-protected intermediate, dimethyl 4,4'-(5,6-dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoate .
Step 3: Ester Hydrolysis to Carboxylic Acids
The final step involves saponification of the ester groups using potassium hydroxide (KOH) in a mixed ethanol/water solvent system:
-
Conditions : Reflux at 80°C for 12 hours.
-
Yield : Quantitative conversion (≈95–98% after acid precipitation).
The hydrolysis step is highly efficient due to the electron-withdrawing nature of the benzimidazole core, which activates the ester groups toward nucleophilic attack.
Alternative Methods Using Boronic Ester Derivatives
A variation of the Suzuki-Miyaura reaction employs 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole as the central coupling partner. This method replaces the dibrominated benzimidazole with a bis-boronic ester, which reacts with aryl halides under modified conditions:
| Parameter | Details |
|---|---|
| Catalyst | Palladium(II) chloride (PdCl₂) with triphenylphosphine (PPh₃) |
| Base | Cesium fluoride (CsF) |
| Solvent System | Dioxane/water (4:1 v/v) |
| Temperature | 105°C |
| Reaction Time | 6–16 hours |
| Yield | 79–88% |
This approach reduces reaction times compared to the dibrominated route, likely due to the enhanced stability of boronic esters under aqueous conditions. However, the preparation of the bis-boronic ester precursor adds synthetic complexity.
Multi-Step Synthesis via Bromination and Functionalization
A third methodology involves sequential bromination and cross-coupling, as outlined in studies on analogous benzimidazole derivatives:
-
Bromination of 5,6-dimethyl-1H-benzo[d]imidazole :
-
Cross-Coupling with Methyl 4-Iodobenzoate :
-
Ester Hydrolysis :
-
Similar to the primary method, yielding the final dicarboxylic acid.
-
This route offers flexibility in introducing substituents but requires meticulous control over bromination regioselectivity.
Critical Analysis of Methodologies
Catalytic Systems
Solvent and Base Effects
Yield Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .
Scientific Research Applications
Chemistry
In the field of chemistry, 4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid serves as a versatile building block for synthesizing various complex organic molecules and covalent organic frameworks (COFs). Its structure allows for functionalization that can lead to new materials with tailored properties.
Medicinal Applications
Research indicates that this compound may have therapeutic potential, particularly in oncology. Preliminary studies suggest it could act as an inhibitor of specific enzymes involved in cancer cell proliferation. For example:
- Case Study : A study explored the inhibitory effects of benzimidazole derivatives on kinases associated with cancer pathways. The results indicated that compounds similar to this compound exhibited promising anti-cancer activity by inhibiting these kinases .
Material Science
The compound's stability and functional versatility make it suitable for applications in advanced materials such as polymers and coatings. Its ability to form strong intermolecular interactions enhances the mechanical properties of materials.
- Case Study : In a recent study, polymers synthesized using this compound demonstrated improved thermal stability and mechanical strength compared to conventional polymers .
Antimicrobial Activity
Research into the antimicrobial properties of benzimidazole derivatives has gained traction due to their effectiveness against various pathogens.
- Case Study : A series of studies reported that derivatives of benzimidazole showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for some derivatives were found to be below 10 µg/mL.
Mechanism of Action
The mechanism of action of 4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Core Benzimidazole Derivatives
4,4'-(1H-Benzo[d]imidazole-4,7-diyl)dibenzoic Acid (H2BIBDC) :
- Structure : Lacks methyl groups at the 5,6-positions, resulting in reduced steric hindrance.
- Electronic Properties : Exhibits strong blue emission (λem ~450 nm in DMF) due to the electron-rich benzimidazole core .
- MOF Applications : Used in Zr-MOFs (e.g., Zr-BI-fcu-MOF) for energy transfer (90% efficiency) when paired with thiadiazole-based linkers .

- Electronic Properties: Methylation likely red-shifts emission compared to H2BIBDC by altering electron density.
Heterocycle-Substituted Analogues
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic Acid (H2BTDB) :
- Structure : Replaces benzimidazole with electron-deficient thiadiazole.
- Electronic Properties : Green emission (λem ~530 nm) and superior electron-accepting capacity .
- MOF Applications : Enables dual-target detection (e.g., Al<sup>3+</sup> and L-histidine) in Eu-MOFs due to enhanced charge-transfer interactions .
4,4'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)bis(3-methoxybenzoic acid) (BOMB) :
Chiral Derivatives
- (S)-4,4'-(2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole-4,7-diyl)dianiline :
Functional Performance in MOFs and COFs
Fluorescence and Energy Transfer
Biological Activity
4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.
- Molecular Formula : C23H18N2O4
- Molecular Weight : 386.4 g/mol
- Predicted Boiling Point : 706.9 ± 60.0 °C
- Density : 1.364 ± 0.06 g/cm³
- pKa : 3.85 ± 0.10
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity:
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ribeiro Morais et al. (2023) | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis through kinase inhibition |
| In vivo study | Tumor-bearing mice | - | Suppressed tumor growth significantly |
The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an effective therapeutic agent in oncology.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. A comprehensive review of benzimidazole derivatives indicates that many possess activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | < 1 | |
| Escherichia coli | 200 | |
| Candida albicans | < 250 | |
| Mycobacterium smegmatis | < 100 |
The compound showed strong inhibitory effects against various pathogens, suggesting its utility in treating infections caused by resistant strains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
- Antimicrobial Mechanism : The mechanism against bacteria may involve disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
- In Vitro Studies : A study conducted by Ribeiro Morais et al. demonstrated that the compound effectively induced apoptosis in MCF cell lines through a dose-dependent manner.
- In Vivo Efficacy : In animal models, treatment with the compound resulted in significant tumor growth suppression compared to control groups.
Q & A
Q. What are the established synthetic routes for 4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to assemble the benzimidazole core and attach benzoic acid moieties. For example, a similar compound (H5CBII) was synthesized using PdCl₂ and PPh₃ as catalysts, with dioxane/water as solvents and K₂CO₃ as a base. Key parameters include:
- Catalyst loading : PdCl₂ (0.4 mmol) and PPh₃ (0.8 mmol) per 5.0 mmol substrate.
- Temperature : 105°C for 24 hours to ensure complete coupling.
- Purification : Direct filtration of precipitates without further purification (67.3% yield) .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (PdCl₂/PPh₃) | 0.4/0.8 mmol | Ensures efficient coupling |
| Solvent System | Dioxane:H₂O (4:1) | Balances solubility and reactivity |
| Reaction Time | 24 hours | Maximizes conversion |
Q. How does the substitution pattern on the benzimidazole core affect the compound’s solubility and crystallinity?
Methodological Answer: Substituents like methyl groups (5,6-dimethyl) enhance hydrophobicity, reducing aqueous solubility but improving crystallinity. For example, dimethoxy and dimethyl groups in analogous benzimidazoles increase stability by steric hindrance and π-π stacking . Key considerations:
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., benzimidazole protons at δ 7.2–8.5 ppm) and carboxylic acid signals (δ ~12 ppm).
- FT-IR : Confirm carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., methyl groups at positions 5 and 6) .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound, particularly in controlling by-products?
Methodological Answer: Use a Design of Experiments (DoE) approach to identify critical factors (e.g., temperature, catalyst ratio). For example:
- Central Composite Design (CCD) : Vary PdCl₂ (0.2–0.6 mmol) and temperature (90–120°C) to model yield and by-product formation.
- Response Surface Methodology (RSM) : Correlate reaction time (18–30 hours) with purity .
Table 2 : Example DoE Variables for Synthesis Optimization
| Variable | Low Level | High Level |
|---|---|---|
| PdCl₂ (mmol) | 0.2 | 0.6 |
| Temperature (°C) | 90 | 120 |
| Time (hours) | 18 | 30 |
Q. When encountering contradictory biological activity data across studies, what methodological approaches can reconcile these discrepancies?
Methodological Answer:
- Dose-Response Analysis : Compare IC₅₀ values under standardized conditions (e.g., cell lines, assay protocols).
- Structural-Activity Relationship (SAR) : Evaluate substituent effects (e.g., electron-withdrawing vs. donating groups) on target binding .
- Theoretical Modeling : Use molecular docking to predict interactions with enzymes (e.g., protein kinases) and validate with in vitro assays .
Q. How do electronic effects of substituents influence the compound’s reactivity in further functionalization reactions?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity of the benzimidazole core, enhancing nucleophilic substitution.
- Electron-Donating Groups (e.g., CH₃) : Stabilize intermediates in coupling reactions (e.g., amidation of carboxylic acid groups).
Case Study : In analogous compounds, dimethoxy substituents improve stability during Suzuki coupling by reducing oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

